molecular formula C17H18N2O3 B5730092 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B5730092
M. Wt: 298.34 g/mol
InChI Key: AQPRRBQVXXLGKN-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-acetylaminophenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the phenoxy ring can interact with hydrophobic pockets within the target proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of both acetylamino and phenoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-acetamidophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-5-15(6-4-12)19-17(21)11-22-16-9-7-14(8-10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPRRBQVXXLGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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